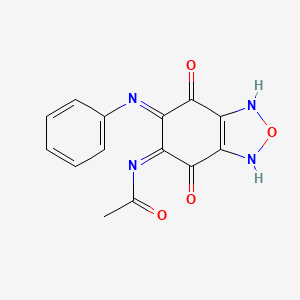![molecular formula C16H13NO3S B5910355 3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)
3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one is a chemical compound that is widely used in scientific research. It is also known as MPTP and is used as a research tool to study the effects of oxidative stress on the brain.
作用机制
MPTP is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria of dopaminergic neurons. This accumulation leads to the inhibition of mitochondrial complex I, which results in oxidative stress and cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of MPTP are well documented. MPTP induces Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction in the brain, leading to the loss of dopaminergic neurons.
实验室实验的优点和局限性
MPTP is a widely used research tool due to its ability to induce Parkinson's disease-like symptoms in animal models. It is a well-characterized compound, and its mechanism of action is well understood. However, there are some limitations to using MPTP in lab experiments. MPTP is highly toxic and must be handled with care. It also has a short half-life, which makes it difficult to study the long-term effects of MPTP exposure.
未来方向
There are many future directions for research involving MPTP. One area of research is the development of new compounds that can selectively target dopaminergic neurons without causing oxidative stress. Another area of research is the development of new animal models that more closely mimic Parkinson's disease in humans. Additionally, research is needed to understand the long-term effects of MPTP exposure and to develop new treatments for Parkinson's disease.
Conclusion:
In conclusion, 3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one is a well-characterized compound that is widely used in scientific research. It is used as a tool to study the effects of oxidative stress on the brain and to induce Parkinson's disease-like symptoms in animal models. While there are some limitations to using MPTP in lab experiments, there are many future directions for research involving this compound.
合成方法
The synthesis of MPTP involves the reaction of p-methylthiophenol with p-nitrobenzaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to obtain MPTP. The purity of the final product is confirmed using analytical techniques such as NMR, IR, and HPLC.
科学研究应用
MPTP is widely used in scientific research to study the effects of oxidative stress on the brain. It is used as a tool to induce Parkinson's disease-like symptoms in animal models. MPTP is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra. This damage leads to the loss of dopamine in the brain, resulting in Parkinson's disease-like symptoms.
属性
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYVPFRYKPHVMX-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methylsulfanylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)


![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)

![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)
![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)

